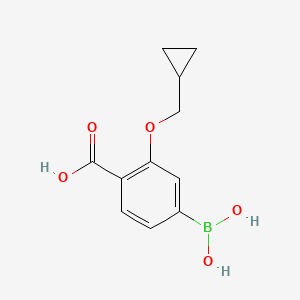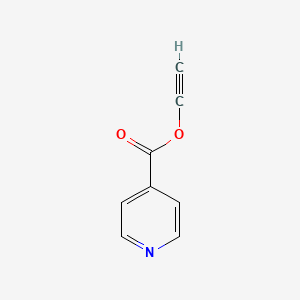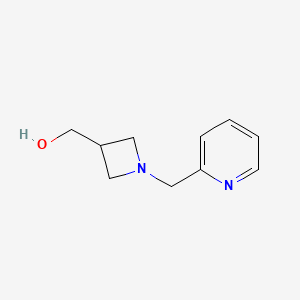
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with the azetidine intermediate.
Introduction of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or azetidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)amine: Contains an amine group instead of methanol.
(1-(Pyridin-2-ylmethyl)azetidin-3-yl)acetate: Features an acetate group in place of methanol.
Uniqueness
- The presence of the methanol group in (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol provides unique reactivity and potential biological activity compared to its analogs.
- The combination of the pyridine and azetidine rings offers a distinct structural framework that can interact with various biological targets.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[1-(pyridin-2-ylmethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-8-9-5-12(6-9)7-10-3-1-2-4-11-10/h1-4,9,13H,5-8H2 |
InChI-Schlüssel |
ASZPMYAZQUYJSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


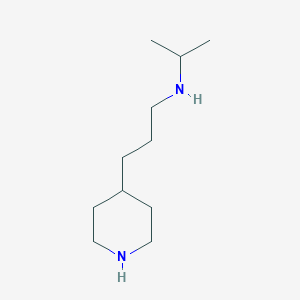
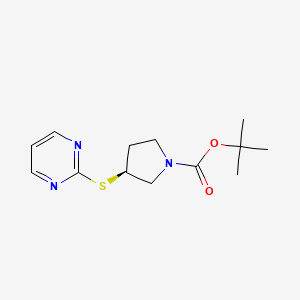
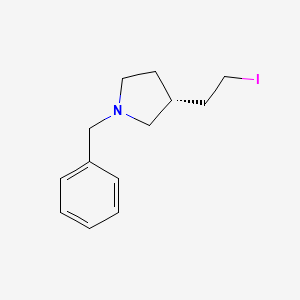
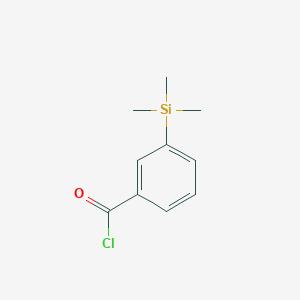
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
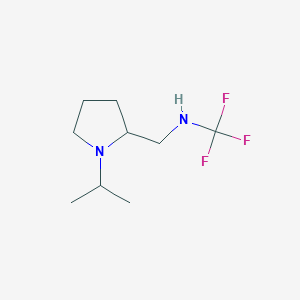
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)
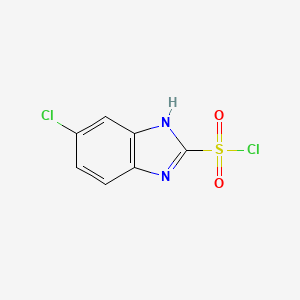

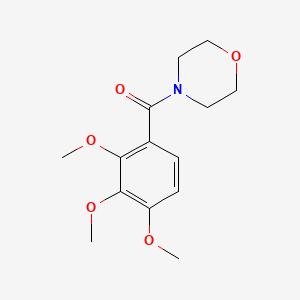

![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
